1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione
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Overview
Description
1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione is a chemical compound that features a pyrrolidine-2,5-dione core with a perylene moiety attached via a butanoyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Perylene Derivative: Perylene is first functionalized to introduce a butanoyl group. This can be achieved through Friedel-Crafts acylation using butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling with Pyrrolidine-2,5-dione: The perylene derivative is then coupled with pyrrolidine-2,5-dione. This step often involves the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The perylene moiety can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroperylene derivatives.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Perylenequinone derivatives.
Reduction: Hydroperylene derivatives.
Substitution: Perylenebutanoyl carboxylic acid and pyrrolidine-2,5-dione.
Scientific Research Applications
1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the perylene moiety’s strong fluorescence.
Medicine: Explored for its potential in drug delivery systems, leveraging the pyrrolidine-2,5-dione core’s ability to form stable conjugates with bioactive molecules.
Mechanism of Action
The mechanism by which 1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione exerts its effects is largely dependent on its application:
Fluorescent Probes: The perylene moiety absorbs light and re-emits it at a different wavelength, making it useful for imaging and detection.
Drug Delivery: The pyrrolidine-2,5-dione core can form stable conjugates with drugs, facilitating targeted delivery and controlled release.
Comparison with Similar Compounds
Similar Compounds
1-{[4-(Pyren-1-yl)butanoyl]oxy}pyrrolidine-2,5-dione: Similar structure but with a pyrene moiety instead of perylene.
1-{[4-(Anthracen-9-yl)butanoyl]oxy}pyrrolidine-2,5-dione: Contains an anthracene moiety.
Uniqueness
1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione is unique due to the presence of the perylene moiety, which imparts strong fluorescence and potential applications in organic electronics. The combination of the perylene and pyrrolidine-2,5-dione structures offers a versatile platform for various scientific and industrial applications.
Properties
CAS No. |
689263-71-6 |
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Molecular Formula |
C28H21NO4 |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-perylen-3-ylbutanoate |
InChI |
InChI=1S/C28H21NO4/c30-24-15-16-25(31)29(24)33-26(32)12-3-5-17-13-14-23-21-10-2-7-18-6-1-9-20(27(18)21)22-11-4-8-19(17)28(22)23/h1-2,4,6-11,13-14H,3,5,12,15-16H2 |
InChI Key |
BLNPWNQHMQAQLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCC2=C3C=CC=C4C3=C(C=C2)C5=CC=CC6=C5C4=CC=C6 |
Origin of Product |
United States |
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